molecular formula C7H5IN2O B2388627 2-Hydroxy-5-iodo-4-methylpyridine-3-carbonitrile CAS No. 1378640-39-1

2-Hydroxy-5-iodo-4-methylpyridine-3-carbonitrile

Cat. No.: B2388627
CAS No.: 1378640-39-1
M. Wt: 260.034
InChI Key: JXJWUDGTXHXEOT-UHFFFAOYSA-N
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Description

2-Hydroxy-5-iodo-4-methylpyridine-3-carbonitrile is a chemical compound with a unique structure that includes a hydroxyl group, an iodine atom, a methyl group, and a nitrile group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-iodo-4-methylpyridine-3-carbonitrile typically involves multiple steps. One common method includes the iodination of 4-methylpyridine-3-carbonitrile followed by the introduction of a hydroxyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-iodo-4-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the nitrile group may produce primary amines.

Scientific Research Applications

2-Hydroxy-5-iodo-4-methylpyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-iodo-4-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The iodine atom may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-iodo-6-methylpyridine: This compound has a similar structure but with different positions of the hydroxyl and methyl groups.

    2-Hydroxy-5-methylpyridine: Lacks the iodine and nitrile groups, making it less reactive in certain types of chemical reactions.

Uniqueness

2-Hydroxy-5-iodo-4-methylpyridine-3-carbonitrile is unique due to the presence of both iodine and nitrile groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-iodo-4-methyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O/c1-4-5(2-9)7(11)10-3-6(4)8/h3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJWUDGTXHXEOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=C1I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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